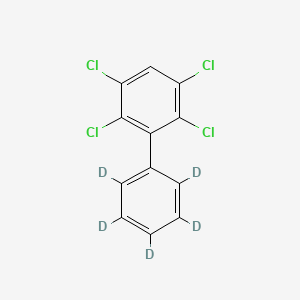
2,3,5,6-Tetrachlorobiphenyl-2',3',4',5',6'-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,5,6-Tetrachlorobiphenyl-2’,3’,4’,5’,6’-d5 is a deuterated form of 2,3,5,6-tetrachlorobiphenyl, a polychlorinated biphenyl (PCB) compound. This compound is characterized by the substitution of hydrogen atoms with deuterium, which is an isotope of hydrogen. The presence of chlorine atoms at specific positions on the biphenyl structure makes it a persistent organic pollutant with significant environmental and health impacts .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-Tetrachlorobiphenyl-2’,3’,4’,5’,6’-d5 typically involves the chlorination of biphenyl compounds under controlled conditions. The reaction is carried out in the presence of a chlorinating agent such as chlorine gas or sulfuryl chloride. The deuterated form is prepared by substituting hydrogen atoms with deuterium using deuterated reagents .
Industrial Production Methods
Industrial production of this compound involves large-scale chlorination processes, often using continuous flow reactors to ensure consistent product quality. The deuteration process is integrated into the production line to achieve the desired isotopic purity .
Analyse Chemischer Reaktionen
Types of Reactions
2,3,5,6-Tetrachlorobiphenyl-2’,3’,4’,5’,6’-d5 undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of chlorine atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of chlorinated biphenyl oxides.
Reduction: Formation of partially dechlorinated biphenyls.
Substitution: Formation of methoxy-substituted biphenyls.
Wissenschaftliche Forschungsanwendungen
2,3,5,6-Tetrachlorobiphenyl-2’,3’,4’,5’,6’-d5 is used in various scientific research applications, including:
Chemistry: As a reference standard in analytical chemistry for the detection and quantification of PCBs in environmental samples.
Biology: In studies investigating the bioaccumulation and toxicological effects of PCBs in living organisms.
Medicine: In research on the endocrine-disrupting effects of PCBs and their impact on human health.
Industry: In the development of sensors and detection methods for environmental monitoring of PCBs
Wirkmechanismus
The mechanism of action of 2,3,5,6-Tetrachlorobiphenyl-2’,3’,4’,5’,6’-d5 involves its interaction with cellular receptors and enzymes. It primarily acts as an endocrine disruptor, interfering with hormone signaling pathways. The compound binds to the aryl hydrocarbon receptor (AhR), leading to the activation of gene expression involved in xenobiotic metabolism. This interaction can result in various toxicological effects, including disruption of reproductive and developmental processes .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2,2’,5,5’-Tetrachlorobiphenyl: Eine weitere PCB-Verbindung mit Chloratomen an unterschiedlichen Positionen.
2,2’,3,3’,4,4’,5,5’,6,6’-Decachlorobiphenyl: Ein hochchloriertes Biphenyl mit zehn Chloratomen.
2’,3,4,5-Tetrachlorobiphenyl: Ein PCB mit einem anderen Substitutionsmuster .
Einzigartigkeit
2,3,5,6-Tetrachlorobiphenyl-2’,3’,4’,5’,6’-d5 ist aufgrund seiner deuterierten Form einzigartig, die besondere Vorteile in der analytischen Chemie bietet. Das Vorhandensein von Deuterium ermöglicht eine präzisere Detektion und Quantifizierung in der Massenspektrometrie, was es zu einem wertvollen Werkzeug in Umwelt- und Toxikologieuntersuchungen macht .
Eigenschaften
Molekularformel |
C12H6Cl4 |
|---|---|
Molekulargewicht |
297.0 g/mol |
IUPAC-Name |
1,2,3,4,5-pentadeuterio-6-(2,3,5,6-tetrachlorophenyl)benzene |
InChI |
InChI=1S/C12H6Cl4/c13-8-6-9(14)12(16)10(11(8)15)7-4-2-1-3-5-7/h1-6H/i1D,2D,3D,4D,5D |
InChI-Schlüssel |
BLAYIQLVUNIICD-RALIUCGRSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(C(=CC(=C2Cl)Cl)Cl)Cl)[2H])[2H] |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(C(=CC(=C2Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl-rac-(1R,2S,6R,7S,8R,10S)-9-oxa-4-azatetracyclo[5.3.1.0^{2,6}.0^{8,10}]undecane-4-carboxylate](/img/structure/B12308177.png)
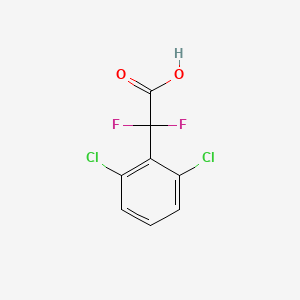
![3-ethyl-5-(5-methyl-2,3,3a,4,6,7-hexahydro-1H-pyrrolo[3,4-c]pyridin-7a-yl)-1,2,4-oxadiazole](/img/structure/B12308192.png)
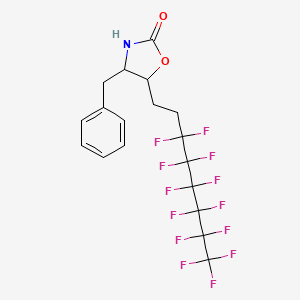
![1-cyclopropyl-N-(1-isopropyl-6-(piperidin-4-yl)-1H-imidazo[4,5-c]pyridin-4(5H)-ylidene)methanamine](/img/structure/B12308233.png)
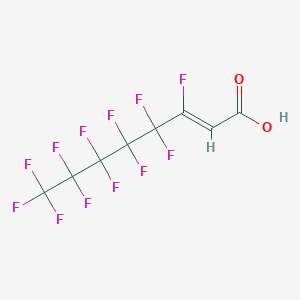
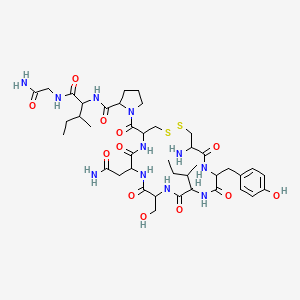
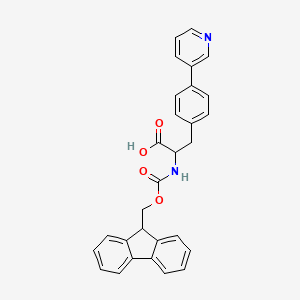
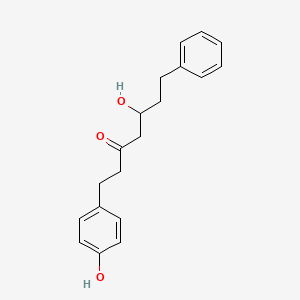

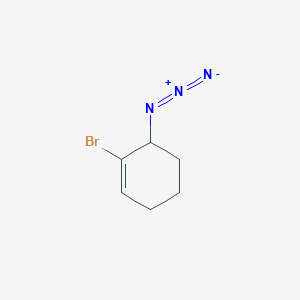

![Cyclopenta[c]pyran-3(1H)-one, 6-(acetyloxy)hexahydro-7-methyl-,(4aR,6S,7R,7aS)-](/img/structure/B12308289.png)
![Di-mu-chlorotetrakis[2-(2-pyridinyl-kN)phenyl-kC]diiridium(III)](/img/structure/B12308290.png)
